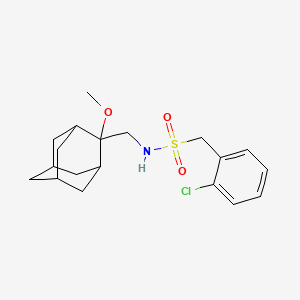
1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H26ClNO3S and its molecular weight is 383.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H24ClN1O3S
This compound features a chlorophenyl group attached to a methanesulfonamide moiety, which is further linked to an adamantane derivative. The presence of the methoxy group on the adamantane core may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Sulfonamides are known to inhibit specific enzymes by mimicking substrates or acting as competitive inhibitors.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to certain receptors involved in neurotransmission or inflammatory pathways.
Pharmacological Effects
The biological activity of this compound can be categorized into several key effects:
- Antimicrobial Activity : Preliminary studies suggest that related sulfonamide compounds exhibit antibacterial properties. The mechanism typically involves inhibition of bacterial folate synthesis.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation through modulation of cytokine production and inhibition of pro-inflammatory pathways.
- CNS Activity : Given the structural similarity to known psychoactive substances, there is potential for activity within the central nervous system (CNS), possibly affecting neurotransmitter systems such as serotonin or dopamine.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| CNS modulation | Potential psychoactive effects |
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy and reducing resistance .
- Anti-inflammatory Mechanism Investigation : Research published in Pharmacology Reports explored the anti-inflammatory effects of related compounds in animal models. The findings indicated a reduction in paw edema in rats treated with sulfonamide derivatives, suggesting a mechanism involving inhibition of COX enzymes .
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-19(16-7-13-6-14(9-16)10-17(19)8-13)12-21-25(22,23)11-15-4-2-3-5-18(15)20/h2-5,13-14,16-17,21H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXZCYIINZJKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














